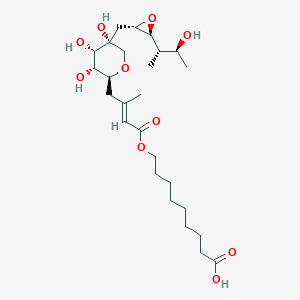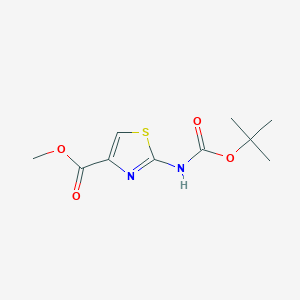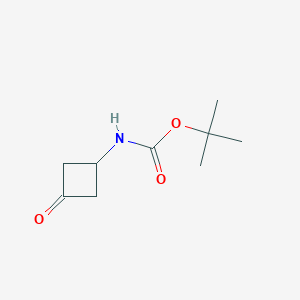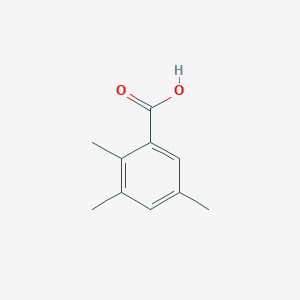
2,3,5-Trimethylbenzoic acid
概要
説明
2,3,5-Trimethylbenzoic acid: is an organic compound with the molecular formula C₁₀H₁₂O₂ . It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by methyl groups at the 2, 3, and 5 positions. This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions:
Oxidation of 2,3,5-Trimethyltoluene: One common method involves the oxidation of 2,3,5-trimethyltoluene using an oxidizing agent such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and elevated temperatures to yield 2,3,5-trimethylbenzoic acid.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with carbon dioxide in the presence of a Lewis acid catalyst like aluminum chloride. This reaction produces this compound as a product.
Industrial Production Methods: Industrial production often employs the oxidation method due to its efficiency and scalability. The process involves the controlled oxidation of 2,3,5-trimethyltoluene in large reactors, followed by purification steps to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: 2,3,5-Trimethylbenzoic acid can undergo further oxidation to form various carboxylic acid derivatives.
Reduction: It can be reduced to form 2,3,5-trimethylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic conditions, elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: 2,3,5-Trimethylbenzyl alcohol.
Substitution: Nitro, sulfo, or halogenated derivatives of this compound.
科学的研究の応用
Chemistry: 2,3,5-Trimethylbenzoic acid is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, it is used to study the effects of methyl-substituted benzoic acids on cellular processes and enzyme activities.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals, polymers, and resins. Its derivatives are employed in the manufacture of plasticizers and stabilizers.
作用機序
The mechanism of action of 2,3,5-trimethylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The presence of methyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and influence membrane-associated functions.
類似化合物との比較
2,4,5-Trimethylbenzoic acid: Similar in structure but with methyl groups at the 2, 4, and 5 positions.
2,3,6-Trimethylbenzoic acid: Methyl groups at the 2, 3, and 6 positions.
2,4,6-Trimethylbenzoic acid: Methyl groups at the 2, 4, and 6 positions.
Uniqueness: 2,3,5-Trimethylbenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The position of the methyl groups affects its steric hindrance and electronic distribution, making it distinct from other trimethylbenzoic acid isomers.
特性
IUPAC Name |
2,3,5-trimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPISYUIIFJNPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947229 | |
| Record name | 2,3,5-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-66-3 | |
| Record name | 2,3,5-Trimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


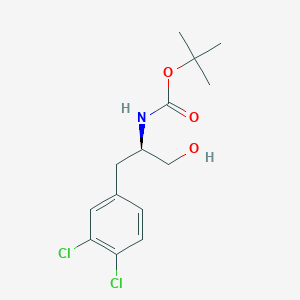
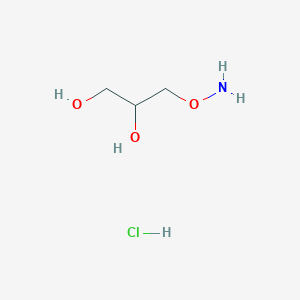
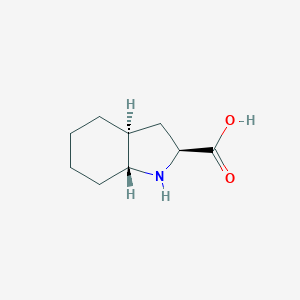
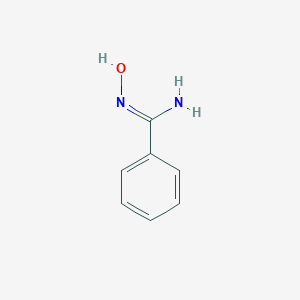

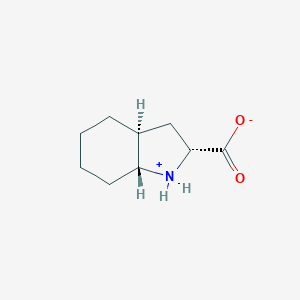
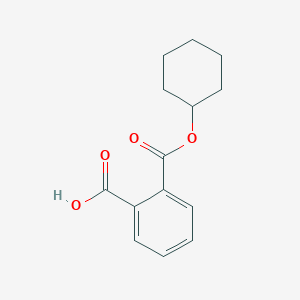
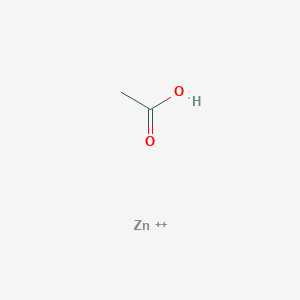
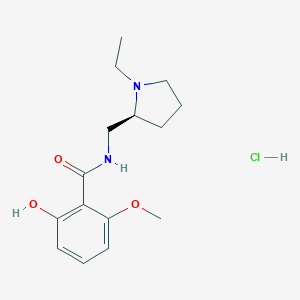
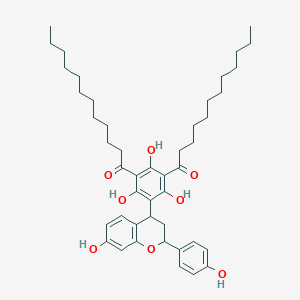
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
